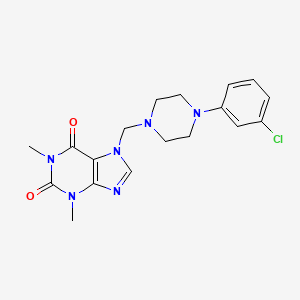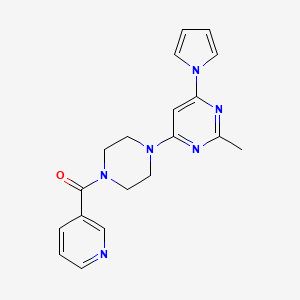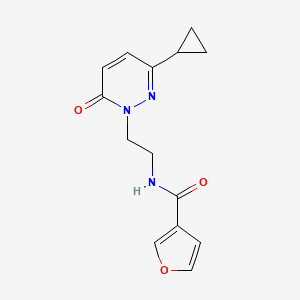
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide, also known as CP-945,598, is a synthetic compound that belongs to the class of compounds known as cyclopropanes. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system. CP-945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction.
Mécanisme D'action
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is a selective antagonist of the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system. The CB1 receptor plays a key role in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide. One area of interest is its potential therapeutic applications in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that act through the endocannabinoid system. Additionally, further studies are needed to better understand the mechanism of action of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide and its effects on other physiological systems.
Méthodes De Synthèse
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is synthesized through a multistep process, starting with the reaction of 2-cyclopropyl-1-phenylpropan-2-ol with thionyl chloride to form the corresponding chloro compound. This is then reacted with N-(2-chloroacetyl) glycine methyl ester to produce the desired product, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide.
Applications De Recherche Scientifique
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including obesity, metabolic disorders, and addiction. In animal studies, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-14(12-7-8-12,16-13(17)10-15)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUQOBHWFLBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)
![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)
![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)


![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)


